molecular formula C17H16N2O3 B5110877 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No. B5110877
M. Wt: 296.32 g/mol
InChI Key: PCORNBKHTFCVKK-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites that are synthesized by plants for defense against herbivores and pathogens. DIMBOA has been the subject of scientific research due to its potential as a natural pesticide and its ability to induce plant resistance against pests and diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its conversion to benzoxazolin-2(3H)-one (BOA) in plants. BOA can then inhibit the growth and development of pests and pathogens by disrupting their metabolic processes. BOA can also induce the expression of defense-related genes in plants, leading to increased resistance against pests and diseases.
Biochemical and Physiological Effects
4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been shown to have various biochemical and physiological effects on plants and pests. Studies have shown that 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can inhibit the growth and development of pests by affecting their feeding behavior, metabolism, and reproduction. 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has also been shown to induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress and cell death in pests and pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in lab experiments include its natural origin, its potential as a natural pesticide, and its ability to induce plant resistance against pests and diseases. The limitations of using 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in lab experiments include its variability in concentration and composition in different plant species, its potential toxicity to non-target organisms, and its potential to interact with other compounds in the environment.

Future Directions

For research on 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide include the identification of its biosynthetic pathway in plants, the optimization of its synthesis methods, the development of its formulations as natural pesticides, and the exploration of its potential as a biocontrol agent against pests and diseases. Further research is also needed to determine the ecological and environmental impacts of using 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in agriculture and to evaluate its safety and efficacy in different crop systems.

Synthesis Methods

4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-aminobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as benzoxazinone synthase and benzoxazinone glucosyltransferase to catalyze the biosynthesis of 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide from its precursors. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide through fermentation.

Scientific Research Applications

4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been the subject of scientific research due to its potential as a natural pesticide and its ability to induce plant resistance against pests and diseases. Studies have shown that 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can inhibit the growth and development of various pests and pathogens, such as aphids, caterpillars, and fungi. 4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has also been shown to induce the expression of defense-related genes in plants, leading to increased resistance against pests and diseases.

properties

IUPAC Name

4-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-3-5-12(6-4-11)17(21)18-13-7-8-15-14(9-13)19(2)16(20)10-22-15/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCORNBKHTFCVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

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